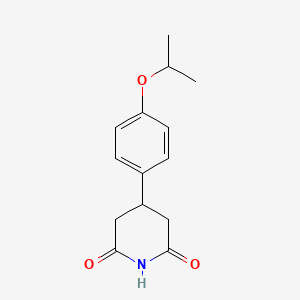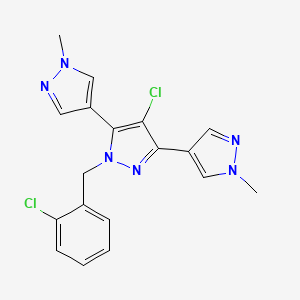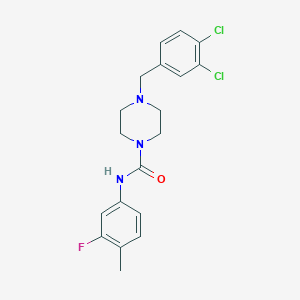![molecular formula C17H17ClN2O2 B4665269 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide
説明
3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide, commonly known as C646, is a small molecule inhibitor that targets histone acetyltransferases (HATs) and is widely used in scientific research. It was first synthesized in 2009 and has since been extensively studied for its potential applications in cancer research and epigenetics.
作用機序
C646 works by binding to the catalytic domain of 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide and preventing them from adding acetyl groups to histones. This leads to alterations in gene expression and chromatin structure, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
Studies have shown that C646 can induce apoptosis (cell death) in cancer cells by inhibiting the activity of 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide. It has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, C646 has been found to inhibit the growth and metastasis of certain types of cancer cells in animal models.
実験室実験の利点と制限
One advantage of C646 is its specificity for 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide, which allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, C646 has relatively low potency compared to other HAT inhibitors, which can limit its effectiveness in certain experiments. Additionally, C646 has poor solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several potential future directions for research involving C646. One area of interest is its potential as a therapeutic agent for cancer and other diseases. By targeting 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide, C646 could potentially disrupt the aberrant gene expression that drives cancer growth and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of C646 and its potential applications in various fields of study.
科学的研究の応用
C646 is primarily used as a research tool to study the role of 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide in various biological processes. 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide are enzymes that add acetyl groups to histones, which play a crucial role in gene expression and chromatin remodeling. By inhibiting 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide, C646 can help researchers understand the mechanisms underlying these processes and potentially identify new therapeutic targets for diseases such as cancer.
特性
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-20(2)17(22)13-4-3-5-15(11-13)19-16(21)10-12-6-8-14(18)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWBDQNANCBAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4665212.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4665213.png)
![4-[2-(4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4665217.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4665221.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4665233.png)



![1-[2-methyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4665255.png)

![5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665264.png)
![butyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B4665271.png)
![1-isopropyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4665273.png)